N-(3-acetamidophenyl)-2'-butyl-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide
Description
This compound features a spiro[cyclohexane-1,3'-isoquinoline] core, with a 2'-butyl substituent and a 3-acetamidophenyl carboxamide group. The acetamidophenyl moiety may improve solubility via hydrogen bonding, while the butyl chain likely enhances lipophilicity, influencing membrane permeability and metabolic stability. Though direct pharmacological data are unavailable in the provided evidence, structurally related compounds exhibit anti-inflammatory, kinase inhibitory, or chemokine-modulating activities .
Properties
Molecular Formula |
C27H33N3O3 |
|---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-2-butyl-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide |
InChI |
InChI=1S/C27H33N3O3/c1-3-4-17-30-26(33)23-14-7-6-13-22(23)24(27(30)15-8-5-9-16-27)25(32)29-21-12-10-11-20(18-21)28-19(2)31/h6-7,10-14,18,24H,3-5,8-9,15-17H2,1-2H3,(H,28,31)(H,29,32) |
InChI Key |
SIUUGSKADPXMTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NC4=CC=CC(=C4)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetamidophenyl)-2’-butyl-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps. One common method involves the initial formation of the isoquinoline core, which can be achieved through the Pictet-Spengler reaction. This reaction involves the condensation of an aromatic aldehyde with an amine, followed by cyclization. The spiro connection to the cyclohexane ring can be introduced through a subsequent cyclization step, often involving a Grignard reagent or a similar nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, could be explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetamidophenyl)-2’-butyl-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. This can be useful for introducing new functionalities or for modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions often involve the use of halogenating agents, such as thionyl chloride (SOCl2), or nucleophiles, such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It could be screened for activity against various biological targets, such as enzymes or receptors.
Medicine: If found to be biologically active, the compound could be developed into a therapeutic agent
Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which N-(3-acetamidophenyl)-2’-butyl-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide exerts its effects would depend on its specific biological activity. Generally, the compound could interact with molecular targets such as enzymes, receptors, or nucleic acids. This interaction could involve binding to the active site of an enzyme, blocking a receptor, or intercalating into DNA. The specific pathways involved would depend on the target and the nature of the interaction.
Comparison with Similar Compounds
Structural Analogues and Key Differences
Table 1: Comparative Analysis of Structural Features and Properties
*Calculated based on molecular formulas.
Structural and Functional Insights
Core Architecture: The target’s spiro[cyclohexane-1,3'-isoquinoline] core (cyclohexane ring) provides greater steric bulk and rigidity compared to spiro[cyclopentane-1,3'-isoquinoline] analogues () . This may enhance binding affinity to hydrophobic pockets in target proteins. In contrast, the azepinone ring in ’s compound offers a seven-membered lactam, facilitating hydrogen bonding via the carbonyl group .
Substituent Effects: The 3-acetamidophenyl group in the target compound likely improves aqueous solubility compared to the 1,3,4-thiadiazol-2-yl substituent in ’s analogue, which is more lipophilic and may limit bioavailability .
Biological Activity: ’s compound demonstrates anti-inflammatory activity via chemokine inhibition, suggesting that the target’s carboxamide group and spiro system could similarly modulate inflammatory pathways . ’s benzimidazole-derived compound highlights the role of fused heterocycles in kinase inhibition, a property the target may share due to its planar isoquinoline moiety .
Biological Activity
Chemical Structure and Properties
The compound features a spirocyclic structure that is characteristic of many bioactive molecules. Its unique configuration allows for interactions with various biological targets, which may contribute to its pharmacological effects.
Molecular Formula
- C: 20
- H: 24
- N: 2
- O: 3
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The spiro[cyclohexane-1,3'-isoquinoline] framework has been associated with the inhibition of cancer cell proliferation. For instance, derivatives of isoquinoline have shown promising results in vitro against various cancer cell lines, including breast and colon cancer cells.
Case Study:
In a comparative study, a related compound demonstrated an IC50 value of 44.77 µM against A431 epidermoid carcinoma cells, indicating substantial cytotoxicity. This suggests that the target compound may exhibit similar or enhanced efficacy against specific cancer types .
Anti-inflammatory Properties
Compounds featuring the isoquinoline structure often possess anti-inflammatory properties. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
Research Findings:
A derivative from the same class showed a 22% reduction in myeloperoxidase (MPO) activity in models of gastric inflammation, indicating potential therapeutic effects in inflammatory diseases .
Neuroprotective Effects
Emerging evidence suggests that compounds with similar structures may also confer neuroprotective benefits. They may act through antioxidant mechanisms or by modulating neurotransmitter systems.
Example Study:
Research on related compounds revealed neuroprotective effects in models of oxidative stress, which could imply that N-(3-acetamidophenyl)-2'-butyl-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide might exhibit similar protective mechanisms .
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation: It could interact with specific receptors in the body, altering signaling pathways related to cell growth and survival.
- Antioxidant Activity: The presence of functional groups may confer antioxidant properties, reducing oxidative stress within cells.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
